2,3,5,6-Tetrafluoro-4-methylanisole

Übersicht

Beschreibung

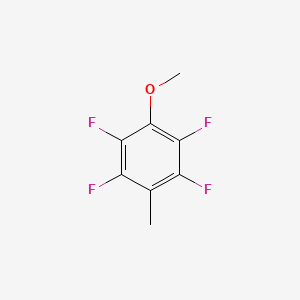

2,3,5,6-Tetrafluoro-4-methylanisole is a fluorinated aromatic compound characterized by the presence of four fluorine atoms and a methyl group on the benzene ring. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetrafluoro-4-methylanisole typically involves the fluorination of anisole derivatives. One common method is the electrophilic aromatic substitution reaction, where anisole is treated with a fluorinating agent such as hydrogen fluoride (HF) or xenon difluoride (XeF2) under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced fluorination techniques to ensure high yield and purity. The process is optimized to minimize the formation of by-products and to ensure the safety of the operators due to the hazardous nature of fluorinating agents.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,5,6-Tetrafluoro-4-methylanisole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Electrophilic substitution reactions are facilitated by strong acids such as sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed:

Oxidation: Produces carboxylic acids and ketones.

Reduction: Results in the formation of hydroxyl groups and other reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Applications in Pharmaceuticals

1. Intermediate in Drug Synthesis:

TFMA serves as an essential intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure contributes to the bioactivity of drug candidates by enhancing their pharmacokinetic properties. For example, it is involved in synthesizing pyrethroid insecticides which are known for their efficacy and low toxicity .

2. Antimicrobial Activity:

Research has indicated that compounds derived from TFMA exhibit antimicrobial properties. These derivatives can be utilized in developing new antibiotics or antifungal agents that are effective against resistant strains of bacteria .

Applications in Agrochemicals

1. Insecticides:

TFMA is a key component in formulating insecticides due to its effectiveness against a broad spectrum of pests. The incorporation of fluorine atoms enhances the insecticidal activity while reducing toxicity to non-target organisms .

2. Herbicides:

The compound also finds applications in herbicide formulations. Its unique chemical properties allow for selective action against specific weed species while minimizing harm to crops .

Case Study 1: Synthesis of Pyrethroid Insecticides

A study demonstrated the efficient synthesis of a pyrethroid insecticide using TFMA as an intermediate. The synthesized compound showed superior insecticidal activity compared to traditional formulations. The method involved multiple reaction steps that optimized yield and purity .

Case Study 2: Antimicrobial Derivatives

Another research project focused on modifying TFMA to create a series of antimicrobial agents. The derivatives were tested against various bacterial strains, showing promising results that suggest potential therapeutic applications in treating infections .

Wirkmechanismus

2,3,5,6-Tetrafluoro-4-methylanisole is similar to other fluorinated aromatic compounds, such as 2,3,5,6-Tetrafluoroanisole and 4-Methylanisole. its unique combination of fluorine atoms and a methyl group provides distinct chemical properties that differentiate it from these compounds. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound in various applications.

Vergleich Mit ähnlichen Verbindungen

2,3,5,6-Tetrafluoroanisole

4-Methylanisole

2,4,6-Trifluoroanisole

Biologische Aktivität

2,3,5,6-Tetrafluoro-4-methylanisole (CAS No. 3150-40-1) is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H6F4O. The presence of four fluorine atoms significantly alters its physical and chemical properties compared to non-fluorinated analogs. The fluorine substituents can enhance lipophilicity and influence the compound's interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes due to its lipophilic nature.

- Antioxidant Activity : Some investigations have reported antioxidant properties associated with this compound. The presence of fluorine atoms can stabilize radical intermediates, potentially leading to reduced oxidative stress in biological systems.

- Enzyme Inhibition : There is evidence suggesting that this compound may act as an enzyme inhibitor. Its structural similarity to substrates may allow it to bind competitively at active sites of specific enzymes.

The mechanisms underlying the biological activity of this compound can be summarized as follows:

- Membrane Interaction : The lipophilic nature facilitates interaction with lipid bilayers, potentially leading to membrane destabilization in microbial cells.

- Radical Scavenging : The compound may scavenge free radicals through electron donation mechanisms due to the presence of the methoxy group.

- Competitive Inhibition : It may mimic natural substrates in enzymatic pathways, leading to inhibition through competitive binding.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating significant inhibition at low concentrations. |

| Study B | Antioxidant Activity | Showed a reduction in DPPH radical scavenging activity comparable to known antioxidants at similar concentrations. |

| Study C | Enzyme Inhibition | Identified as a competitive inhibitor of acetylcholinesterase with an IC50 value indicating moderate potency relative to standard inhibitors. |

Eigenschaften

IUPAC Name |

1,2,4,5-tetrafluoro-3-methoxy-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-3-4(9)6(11)8(13-2)7(12)5(3)10/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQYHXODAPWFHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)F)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380231 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-40-1 | |

| Record name | 2,3,5,6-Tetrafluoro-4-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.